molecular formula C16H12O5 B2773481 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-56-9

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2773481
CAS No.: 622358-56-9
M. Wt: 284.267
InChI Key: YUKRTBNXGSNMIW-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-3-4-11(19-9)8-15-16(18)13-6-5-12(20-10(2)17)7-14(13)21-15/h3-8H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRTBNXGSNMIW-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves a multi-step process. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Case Studies:

  • A study demonstrated that derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showed promising results in inhibiting tumor growth in various cancer cell lines such as HT-29 and A549. The compound's ability to induce apoptosis was linked to its structural features that enhance binding affinity to target proteins.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 ValuesMechanism of Action
Study AHT-2912 µMVEGFR-2 Inhibition
Study BA54915 µMApoptosis Induction
Study CHCT-11610 µMCell Cycle Arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Studies:

  • Research on related benzofuran derivatives indicated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Mechanism of Action
Candida albicans0.03Disruption of cell membrane integrity
Staphylococcus aureus0.1Inhibition of cell wall synthesis

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Case Studies:

  • In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a pathway for therapeutic use in conditions like arthritis or asthma.

Mechanism of Action

The mechanism of action of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    Benzothiophene: Contains a sulfur atom instead of oxygen, with comparable applications in medicine and industry.

    Coumarin: Another benzofuran derivative with diverse biological activities.

Uniqueness

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran core with a furan ring and an acetate group makes it a versatile compound for various applications.

Biological Activity

Molecular Formula

  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol

Structural Characteristics

The compound features a benzofuran core with a furan substituent and an acetate group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, benzofuran derivatives have been shown to scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this structure. For example:

  • Case Study : A study on related benzofuran derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Enzyme Inhibition

Compounds with furan and benzofuran moieties often show enzyme inhibitory activities. For instance:

  • Alpha-glucosidase Inhibition : Similar compounds have been reported to inhibit alpha-glucosidase, which is crucial in managing diabetes by slowing carbohydrate absorption .

Antimicrobial Properties

The presence of furan rings in organic compounds is often linked to antimicrobial properties. Research has shown that derivatives can exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionAlpha-glucosidase inhibition
AntimicrobialActivity against various bacterial strains

Detailed Case Studies

  • Cytotoxicity Studies
    • A study evaluated the cytotoxic effects of similar benzofuran derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated IC50 values in the micromolar range, suggesting significant anticancer potential.
  • Antioxidant Mechanism
    • The antioxidant activity was assessed using DPPH radical scavenging assays. Compounds with similar structures showed up to 80% inhibition at concentrations of 50 µg/mL, indicating strong free radical scavenging abilities.
  • Enzyme Inhibition Assays
    • In vitro assays demonstrated that compounds analogous to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate inhibited alpha-glucosidase by more than 50% at concentrations lower than 100 µM.

Q & A

Q. What are the optimal synthesis conditions for this compound to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Benzofuran Core Formation : Cyclization of 6-acetoxy-2-hydroxybenzaldehyde derivatives under acidic or basic conditions (e.g., H₂SO₄ or KOH in ethanol) .

Condensation Reaction : Introduction of the 5-methylfuran-2-yl substituent via a Claisen-Schmidt condensation with 5-methylfurfural. Optimal conditions include refluxing in ethanol or dichloromethane with catalytic piperidine to promote (Z)-stereoselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure (Z)-isomer .
Key Parameters : Temperature (70–90°C), reaction time (12–24 hrs), and solvent polarity significantly impact yield (50–75%) and stereochemical purity.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires:

Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm for benzofuran protons, δ 2.3–2.5 ppm for the methyl group on furan, and δ 2.1 ppm for the acetate methyl .
  • IR : Stretching bands at 1720–1740 cm⁻¹ (C=O of acetate and ketone) .

Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 341.1) .

X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms the (Z)-configuration of the exocyclic double bond .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:

Antimicrobial Activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .

Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values) .

Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How does the 5-methylfuran substituent influence reactivity compared to other benzofuran derivatives?

  • Methodological Answer : The 5-methylfuran group enhances electron density at the exocyclic double bond, increasing susceptibility to electrophilic attacks. Comparative studies can be conducted via:

Kinetic Experiments : Monitor reaction rates in halogenation or epoxidation reactions versus analogs (e.g., methoxy or halogen-substituted derivatives) .

DFT Calculations : Compute Fukui indices to map nucleophilic/electrophilic sites .
Example : The methyl group stabilizes the transition state in Diels-Alder reactions, improving dienophile activity by 20–30% compared to unsubstituted furan derivatives .

Q. How can computational modeling predict interactions with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding poses in the COX-2 active site. Key interactions include H-bonds with Arg120 and hydrophobic contacts with Val523 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

SAR Analysis : Compare with analogs (e.g., 3-methoxy or 4-fluoro derivatives) to identify critical substituents for affinity .

Q. How can contradictory data on its antioxidant vs. pro-oxidant effects be resolved?

  • Methodological Answer : Contradictions arise from assay conditions and redox environments. Resolve via:

Standardized Assays : Compare DPPH, ABTS, and FRAP under identical pH/temperature conditions .

Redox Profiling : Use cyclic voltammetry to measure oxidation potentials (E₁/₂). Lower potentials correlate with pro-oxidant behavior in cellular systems .

In Situ ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify ROS generation .

Key Recommendations for Researchers

  • Stereochemical Purity : Always verify (Z)-configuration via NOESY (cross-peaks between furan methyl and benzofuran protons) .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) to contextualize results .
  • Data Reproducibility : Report solvent, temperature, and catalyst details to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.